

2-tert-butyl-1H-indol-5-amine CAS number

682357-49-9

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Compound of Interest

Compound Name: 2-tert-butyl-1H-indol-5-amine

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An In-depth Technical Guide to **2-tert-butyl-1H-indol-5-amine** (CAS: 682357-49-9): A Strategic Building Block for Modern Drug Discovery

Executive Summary

This document provides a comprehensive technical overview of **2-tert-butyl-1H-indol-5-amine**, a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The strategic placement of a sterically influential tert-butyl group at the C2 position, combined with a versatile primary amine at the C5 position of the indole core, makes this molecule a valuable starting point for the synthesis of novel therapeutics. This guide delves into its physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, explores its vast potential in library synthesis for drug discovery, and outlines essential safety protocols. Our analysis is tailored for researchers, scientists, and professionals seeking to leverage this compound's unique structural attributes in their research and development pipelines.

Introduction: The Strategic Value of a Substituted Indole

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.^{[1][2]} Its ability to participate in hydrogen bonding and π -stacking interactions allows it to bind to a wide array of biological

targets. **2-tert-butyl-1H-indol-5-amine** (CAS: 682357-49-9) is not merely another indole derivative; it is a thoughtfully designed chemical intermediate.

- The C2-tert-Butyl Group: The presence of a bulky tert-butyl group at the C2 position serves a dual purpose. Firstly, it provides steric hindrance that can lock the molecule into a specific conformation when binding to a target protein, potentially increasing selectivity and potency. Secondly, it can shield the indole core from metabolic attack, a crucial consideration for improving the pharmacokinetic profile of a drug candidate.
- The C5-Amino Group: The primary amine at the C5 position is a critical functional handle. It provides a nucleophilic site for a wide range of chemical transformations, enabling the straightforward introduction of diverse functionalities. This versatility is paramount for constructing large chemical libraries for high-throughput screening and for fine-tuning the properties of a lead compound during the optimization phase.^{[3][4]}

This guide will elucidate the practical chemistry of this building block, transforming it from a catalog entry into a powerful tool for innovation.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key properties of **2-tert-butyl-1H-indol-5-amine** are summarized below, based on data from commercial suppliers.^{[5][6]}

Property	Value	Source
CAS Number	682357-49-9	
Molecular Formula	C ₁₂ H ₁₆ N ₂	
Molecular Weight	188.27 g/mol	[7]
Physical Form	Solid (typically Brown)	[5]
Melting Point	155-157 °C	[5]
Purity	Typically ≥95%	[8]
Storage	Ambient, protect from light	[5]
SMILES	NC1=CC2=C(NC(C(C)(C)C)=C2)C=C1	[9]
InChI Key	PKUZLTGNTQQVTH-UHFFFAOYSA-N	

Spectroscopic Characterization (Predicted)

While full experimental spectra are typically proprietary to suppliers, the expected NMR and Mass Spectrometry data can be reliably predicted based on the structure. These predictions are crucial for reaction monitoring and final product verification.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm), signals for the aromatic protons on the benzene ring, a signal for the C3 proton of the indole ring, and a broad singlet for the indole N-H proton. The protons of the C5-NH₂ group will also appear as a broad singlet.
- ¹³C NMR: The carbon NMR will show characteristic peaks for the quaternary and methyl carbons of the tert-butyl group, along with eight distinct signals for the indole core carbons.
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z 188. A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, resulting in a peak at m/z

173. This fragmentation pattern is observed in the parent compound, 2-tert-butyl-1H-indole. [10] Predicted collision cross-section (CCS) values for various adducts are also available.[9]

Synthesis and Purification: A Mechanistic Approach

The most direct and industrially scalable method for constructing the 2-substituted indole core is the Fischer Indole Synthesis.[1][11] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[12]

Rationale for Synthetic Strategy

The choice of the Fischer Indole Synthesis is dictated by the target structure. To achieve the **2-tert-butyl-1H-indol-5-amine**, the logical precursors are (4-aminophenyl)hydrazine and a ketone that provides the tert-butyl group, namely 3,3-dimethyl-2-butanone (pinacolone). The reaction proceeds via an in-situ formation of the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization.

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Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Fischer Indole Synthesis.[13][14]

Reagents & Equipment:

- (4-aminophenyl)hydrazine hydrochloride
- 3,3-dimethyl-2-butanone (Pinacolone)
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H_2SO_4 , ZnCl_2)
- Ethanol (or another suitable solvent)
- Sodium bicarbonate (sat. aq. solution)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Standard glassware for workup and purification
- Silica gel for column chromatography

Step-by-Step Procedure:

- Hydrazone Formation (Self-Validating Checkpoint 1):
 - In a round-bottom flask, dissolve (4-aminophenyl)hydrazine hydrochloride (1.0 equiv) in ethanol.
 - Add 3,3-dimethyl-2-butanone (1.1 equiv).
 - Heat the mixture to reflux for 1-2 hours.
 - Causality: Heating in a protic solvent facilitates the condensation reaction to form the phenylhydrazone intermediate. The use of a slight excess of the ketone ensures full conversion of the hydrazine.
 - Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
- Cyclization (Self-Validating Checkpoint 2):
 - Cool the reaction mixture and carefully add the acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as both catalyst and solvent if the initial solvent is removed. Alternatively, a strong Brønsted or Lewis acid can be used.[11]

- Heat the mixture to a temperature typically between 80-120 °C. The optimal temperature depends on the chosen acid catalyst.
- Causality: The acid catalyzes the key[15][15]-sigmatropic rearrangement and subsequent cyclization/elimination cascade that forms the aromatic indole ring.[12] This step is irreversible and drives the reaction to completion.
- Validation: Monitor by TLC for the appearance of the product spot and disappearance of the hydrazone intermediate. The reaction can take several hours.

- Workup and Neutralization:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture onto crushed ice.
 - Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: CO₂ evolution will occur.
 - Causality: This step quenches the reaction and neutralizes the strong acid catalyst. The resulting free amine product is often insoluble in water and may precipitate.
- Extraction and Isolation:
 - Extract the aqueous slurry with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure to yield the crude product.
 - Causality: This isolates the organic-soluble product from the aqueous inorganic salts.
- Purification (Self-Validating Checkpoint 3):
 - Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

- Causality: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure **2-tert-butyl-1H-indol-5-amine**.
- Validation: Collect fractions and analyze by TLC. Combine pure fractions and remove the solvent. Confirm the identity and purity of the final product using NMR and MS analysis.

Applications in Drug Discovery: A Versatile Scaffold

The true value of **2-tert-butyl-1H-indol-5-amine** lies in its application as a versatile building block for creating libraries of drug-like molecules.[\[16\]](#)[\[17\]](#) The C5-amino group is a gateway to a multitude of subsequent chemical reactions.

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Caption: Derivatization pathways from the C5-amino group.

Key Derivatization Reactions

- Acylation: The amino group readily reacts with acid chlorides or anhydrides to form stable amide bonds. This is one of the most common methods for exploring the structure-activity relationship (SAR) around the core.
- Sulfenylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.
- Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, introducing new alkyl substituents.
- Buchwald-Hartwig Amination: As a nucleophile, the amine can be coupled with aryl halides or triflates using palladium catalysis to form diarylamines, significantly expanding the accessible chemical space.

The indole scaffold itself is found in numerous bioactive agents, including selective serotonin receptor agonists, highlighting the therapeutic potential of its derivatives.[\[18\]](#)

Safety and Handling

According to supplier safety data, **2-tert-butyl-1H-indol-5-amine** should be handled with care. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Mandatory Precautions:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a dry place.

Conclusion

2-tert-butyl-1H-indol-5-amine is a strategically designed chemical intermediate that offers significant advantages for drug discovery programs. Its synthesis is achievable through the robust Fischer Indole Synthesis, and its structure combines a metabolically-shielded indole core with a highly versatile C5-amino functional group. This unique combination empowers medicinal chemists to rapidly generate diverse libraries of novel compounds, accelerating the identification and optimization of new therapeutic agents. By understanding the principles outlined in this guide, researchers can effectively unlock the full potential of this valuable building block.

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